1-Cyclopropyl-5-ethoxypentane-1,3-dione
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Overview
Description
1-Cyclopropyl-5-ethoxypentane-1,3-dione is an organic compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is characterized by its unique structure, which includes a cyclopropyl group and an ethoxy group attached to a pentane-1,3-dione backbone. It is known for its versatility and stability, making it valuable in various research and industrial applications .
Preparation Methods
The synthesis of 1-Cyclopropyl-5-ethoxypentane-1,3-dione typically involves the reaction of cyclopropyl ketones with ethyl acetoacetate under specific conditions. One common method includes the use of dimethyl amino pyridine (DMAP) as a catalyst to facilitate the rearrangement of the enol ester to the final triketone molecule . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
1-Cyclopropyl-5-ethoxypentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-5-ethoxypentane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-ethoxypentane-1,3-dione involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclopropyl-5-ethoxypentane-1,3-dione can be compared to other similar compounds such as:
Cyclohexane-1,3-dione derivatives: These compounds share a similar dione structure but differ in their ring size and substituents.
Indane-1,3-dione: Known for its versatility in applications ranging from biosensing to photopolymerization.
Triketone herbicides: These compounds, like mesotrione and tembotrione, have similar structural features and are used in agricultural applications. The uniqueness of this compound lies in its specific combination of cyclopropyl and ethoxy groups, which confer distinct reactivity and stability properties.
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-cyclopropyl-5-ethoxypentane-1,3-dione |
InChI |
InChI=1S/C10H16O3/c1-2-13-6-5-9(11)7-10(12)8-3-4-8/h8H,2-7H2,1H3 |
InChI Key |
RYPVZMRMGNEBPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)CC(=O)C1CC1 |
Origin of Product |
United States |
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